4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium 4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium
Brand Name: Vulcanchem
CAS No.: 10485-47-9
VCID: VC20860588
InChI: InChI=1S/C9H18NO3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3/q+1
SMILES: CCOC(=O)CC(=O)C[N+](C)(C)C
Molecular Formula: C9H18NO3+
Molecular Weight: 188.24 g/mol

4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium

CAS No.: 10485-47-9

Cat. No.: VC20860588

Molecular Formula: C9H18NO3+

Molecular Weight: 188.24 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium - 10485-47-9

Specification

CAS No. 10485-47-9
Molecular Formula C9H18NO3+
Molecular Weight 188.24 g/mol
IUPAC Name (4-ethoxy-2,4-dioxobutyl)-trimethylazanium
Standard InChI InChI=1S/C9H18NO3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3/q+1
Standard InChI Key ROLRXDIMKFRADI-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C[N+](C)(C)C
Canonical SMILES CCOC(=O)CC(=O)C[N+](C)(C)C

Introduction

Chemical Identity and Nomenclature

Basic Identification

4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium belongs to the quaternary ammonium class of compounds, characterized by a positively charged nitrogen atom bonded to four carbon groups. The compound exists in multiple forms, with the most common being the chloride salt. The chemical is identified through various systematic and registry numbers as outlined in Table 1.

Table 1: Identification Parameters for 4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium

ParameterFree CationChloride Salt
CAS Number10485-47-910485-23-1
Molecular FormulaC₉H₁₈NO₃⁺C₉H₁₈NO₃.Cl (C₉H₁₈ClNO₃)
Molecular Weight188.24 g/mol223.70 g/mol
PubChem ID1345532854726524
European Community (EC) NumberNot specified233-999-9
WikidataNot specifiedQ82878826

The discrepancy in CAS numbers and molecular weights between the free cation and chloride salt forms reflects their different chemical compositions, with the chloride salt including the counterion in its structure .

Nomenclature Systems

The compound has been documented under multiple naming conventions, highlighting the complexity of organic chemical nomenclature. The IUPAC name varies slightly between sources, with the free cation typically identified as (4-ethoxy-2,4-dioxobutyl)-trimethylazanium, while the chloride salt is often designated as (4-ethoxy-2-hydroxy-4-oxobut-2-enyl)-trimethylazanium;chloride .

Several synonyms exist in the chemical literature for this compound:

  • 1-Butanaminium,4-ethoxy-N,N,N-trimethyl-2,4-dioxo-, chloride (1:1)

  • 2-Buten-1-aminium, 4-ethoxy-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride

  • AKOS030255325

  • NS00054389

Structural Characteristics

Molecular Structure

The core structure of 4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium consists of a four-carbon chain (butanaminium) with an ethoxy group and two oxo (ketone) functionalities at specific positions, plus a quaternary ammonium group with three methyl substituents. This arrangement creates a molecule with multiple reactive sites and interesting chemical behavior .

The structural representation can be described using various chemical notations as shown in Table 2.

Table 2: Structural Representations

Notation TypeFree CationChloride Salt
SMILESCCOC(=O)CC(=O)CN+(C)CCCOC(=O)C=C(CN+(C)C)O.[Cl-]
InChIInChI=1S/C9H18NO3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3/q+1InChI=1S/C9H17NO3.ClH/c1-5-13-9(12)6-8(11)7-10(2,3)4;/h6H,5,7H2,1-4H3;1H
InChIKeyROLRXDIMKFRADI-UHFFFAOYSA-NRCMPUKHVPLSFPC-UHFFFAOYSA-N

The structural differences between the free cation and chloride salt forms contribute to their distinct chemical behaviors and applications. The chloride salt form shows a slightly different arrangement, with a hydroxy group at the 2-position and an enol-like structure .

Chemical Reactivity

Reaction Profile

4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium demonstrates a diverse reactivity profile owing to its multiple functional groups. The compound can participate in various chemical transformations relevant to synthetic applications as detailed in Table 3.

Table 3: Reactivity Profile

Reaction TypeDescriptionFunctional Groups Involved
Nucleophilic SubstitutionReactions with nucleophiles at electrophilic centersDioxo functional groups
HydrolysisDecomposition in aqueous solutions yielding various derivativesEster and ketone groups
CondensationFormation of complex molecules through reactions with amines or alcoholsCarbonyl groups

These reaction pathways make the compound potentially valuable in organic synthesis applications, serving as a building block for more complex molecular structures.

Biological Activities

Other Biological Considerations

The quaternary ammonium structure also suggests potential activity in other biological contexts. Similar compounds have demonstrated effects on various biological processes, including:

  • Modulation of ion channel functions

  • Interaction with enzymatic processes

  • Effects on cellular signaling pathways

The free cation form, with its permanent positive charge, could potentially interact with biological targets differently than the chloride salt form, suggesting versatility in possible biological applications.

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